molecular formula C19H15ClF4N4O B10959476 3-chloro-N-cyclopentyl-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

3-chloro-N-cyclopentyl-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10959476
M. Wt: 426.8 g/mol
InChI Key: AZBXMDVJIIABFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-cyclopentyl-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-cyclopentyl-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazines and pyrimidines under acidic or basic conditions.

    Introduction of the Chlorine and Fluorine Substituents: Halogenation reactions using reagents like N-chlorosuccinimide (NCS) and Selectfluor can be employed to introduce chlorine and fluorine atoms at specific positions on the aromatic ring.

    Attachment of the Cyclopentyl Group: This step can be carried out using a nucleophilic substitution reaction where a cyclopentylamine reacts with an appropriate leaving group on the pyrazolo[1,5-a]pyrimidine core.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-cyclopentyl-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the compound with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: N-chlorosuccinimide (NCS), Selectfluor, cyclopentylamine

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

3-chloro-N-cyclopentyl-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups. It may exhibit activity against specific biological targets, making it a candidate for drug development.

    Pharmaceuticals: It can be used as a lead compound in the development of new pharmaceuticals, particularly for conditions where modulation of specific molecular pathways is required.

    Material Science: The compound’s unique structure may impart interesting physical and chemical properties, making it useful in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 3-chloro-N-cyclopentyl-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and structural features. The presence of the pyrazolo[1,5-a]pyrimidine core, along with the chlorine, fluorine, and trifluoromethyl substituents, imparts unique chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C19H15ClF4N4O

Molecular Weight

426.8 g/mol

IUPAC Name

3-chloro-N-cyclopentyl-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C19H15ClF4N4O/c20-15-16(18(29)25-12-3-1-2-4-12)27-28-14(19(22,23)24)9-13(26-17(15)28)10-5-7-11(21)8-6-10/h5-9,12H,1-4H2,(H,25,29)

InChI Key

AZBXMDVJIIABFR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC=C(C=C4)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.